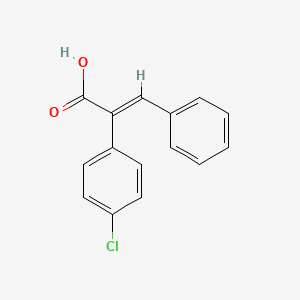

(2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid

Description

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXGAYMGNMHRTI-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=C(C=C2)Cl)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, followed by an aldol condensation reaction. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as the base. The resulting product is then subjected to acid hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various carboxylic acids, ketones, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis Intermediate

One of the primary applications of 4-chlorocinnamic acid is as an intermediate in organic synthesis. It is utilized for the synthesis of various compounds, including:

- P-Chlorophenylpropionic Acid : This compound is synthesized from 4-chlorocinnamic acid and is significant in pharmaceutical applications.

- Herbicides : The compound is a precursor for several herbicides, including those used in agricultural practices to control weed growth effectively.

Case Study : A study demonstrated the synthesis of p-chlorophenylpropionic acid using 4-chlorocinnamic acid through a Knoevenagel condensation reaction, achieving a yield of over 85% under optimized conditions .

Antibacterial and Antitumor Activity

Research indicates that 4-chlorocinnamic acid exhibits antibacterial properties against various pathogens. It has also shown potential antitumor activity.

- Antibacterial Activity : Studies have reported that this compound inhibits the growth of certain bacteria, including Colletotrichum gloeosporioides, which is significant in agricultural settings for controlling plant diseases .

- Antitumor Studies : Preliminary research suggests that derivatives of 4-chlorocinnamic acid can inhibit tumor cell proliferation, making it a candidate for further pharmacological studies.

Photochemical Applications

4-Chlorocinnamic acid has been investigated for its photochemical properties, particularly its ability to undergo photodimerization when exposed to UV light. This property can be harnessed in materials science for creating photoresponsive materials.

Agricultural Applications

The compound's role in agriculture primarily revolves around its use as a herbicide precursor. Its derivatives are formulated into herbicides that are effective against broadleaf weeds.

| Herbicide Name | Active Ingredient | Application Rate | Target Weeds |

|---|---|---|---|

| Maidi San | Derived from 4-chlorocinnamic acid | Variable based on formulation | Broadleaf weeds |

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and structural properties of (2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid are compared below with key analogues, including cinnamic acid derivatives, triazole-substituted propenoic acids, and other halogenated variants.

Substituent Effects on Physical Properties

The introduction of substituents significantly impacts melting points, solubility, and spectral features:

Structural and Functional Group Analysis

- Electron-Withdrawing Substituents : The 4-chlorophenyl group in the target compound increases acidity compared to unsubstituted cinnamic acid due to inductive effects. This also elevates reactivity in conjugate addition reactions .

- Bulkier Substituents : Triazole- or naphthyl-substituted analogues (e.g., (E)-2g from ) exhibit higher melting points (>200°C) due to enhanced van der Waals interactions and molecular rigidity .

- Conformational Effects: The syn-periplanar conformation observed in the target compound’s crystal structure contrasts with the planar arrangements of esters like ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate, where steric hindrance is minimized .

Biological Activity

(2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid, commonly referred to as a derivative of cinnamic acid, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure features a propenoic acid backbone with a chlorophenyl group and a phenyl group, contributing to its unique chemical behavior. Its molecular formula is with a CAS number of 10465-70-0 . The presence of the chlorine atom enhances its biological activity by influencing lipophilicity and molecular interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways .

Case Study: Breast Cancer Cell Line

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 15 µM, highlighting its potential as a therapeutic agent in oncology.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests that it may be useful in treating inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-α | 60 |

| IL-6 | 50 |

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It may bind to various enzymes or receptors, modulating their activity and leading to downstream effects such as apoptosis in cancer cells or inhibition of inflammatory pathways .

Q & A

Basic Research Questions

Q. How is (2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid synthesized, and what are its key structural features?

- Methodological Answer : The compound is synthesized via condensation reactions between 4-chlorobenzaldehyde and phenylacetic acid derivatives under acidic catalysis. The stereochemical E-configuration is confirmed by X-ray crystallography, which reveals a planar geometry with dihedral angles of 8.25° between the chlorophenyl and phenyl rings. Crystal packing analysis shows intermolecular hydrogen bonds (O–H···O) between carboxylic acid groups, stabilizing the lattice .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use P95/P1 respirators for low exposure and OV/AG/P99 or ABEK-P2 respirators for higher concentrations. Full protective suits (gloves, goggles, lab coats) are mandatory. Avoid drainage system contamination, and store the compound in a cool, dry environment to prevent decomposition .

Q. Which analytical techniques are optimal for characterizing purity and stereochemistry?

- Methodological Answer :

- X-ray crystallography for absolute stereochemical confirmation.

- HPLC with UV detection (λ = 254 nm) for purity assessment.

- NMR (¹H and ¹³C) to verify substituent positions and E/Z isomer ratios.

- InChIKey (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N) for database cross-referencing and structural validation .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing 4-chlorophenyl group polarizes the α,β-unsaturated carbonyl system, enhancing electrophilicity at the β-carbon. Computational DFT studies (e.g., HOMO-LUMO gap analysis) predict reactivity in Michael additions or Suzuki couplings. Experimental validation requires controlled anhydrous conditions to avoid side reactions with water .

Q. What are common methodological pitfalls in assessing its pharmacokinetic properties?

- Methodological Answer :

- Sample degradation : Organic compounds degrade over time at room temperature, skewing bioavailability data. Mitigate by storing samples at 4°C or using stabilizers like EDTA.

- Matrix effects : Use HSI (Hyperspectral Imaging) with cooling systems to minimize thermal degradation during long-term experiments .

Q. How can contradictions in reported bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- Solvent polarity : Activity varies in polar (e.g., DMSO) vs. nonpolar solvents due to aggregation.

- Cell line variability : Validate results across ≥3 cell lines (e.g., HEK293, HepG2) with standardized MTT assays.

- Concentration thresholds : Perform dose-response curves (0.1–100 µM) to identify non-linear effects .

Q. What computational methods model its interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structure PDB files to predict binding affinities for enzymes like COX-2.

- MD simulations : GROMACS with CHARMM36 force fields assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Train on datasets with ClogP and polar surface area descriptors to predict ADMET properties .

Q. What environmental exposure controls are necessary during disposal?

- Methodological Answer :

- Neutralization : Treat waste with 10% NaOH to convert the acid to a water-soluble salt.

- Adsorption : Use activated carbon filters to capture residual compound in lab effluents.

- Regulatory compliance : Follow OSHA 29 CFR 1910.1020 for exposure monitoring and waste documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.